molecular formula C12H22ClN3 B12226617 [(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine

[(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine

Cat. No.: B12226617
M. Wt: 243.77 g/mol
InChI Key: BHSVBKCXPICMHZ-UHFFFAOYSA-N
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Description

[(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclopropyl and isopropyl group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Cyclopropyl-1-isopropyl-1h-pyrazol-5-yl)methyl]ethylamine stands out due to its unique combination of cyclopropyl and isopropyl groups attached to the pyrazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H22ClN3

Molecular Weight

243.77 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H21N3.ClH/c1-4-13-8-11-7-12(10-5-6-10)14-15(11)9(2)3;/h7,9-10,13H,4-6,8H2,1-3H3;1H

InChI Key

BHSVBKCXPICMHZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C(C)C)C2CC2.Cl

Origin of Product

United States

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